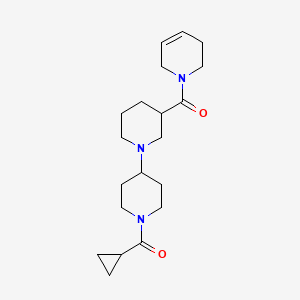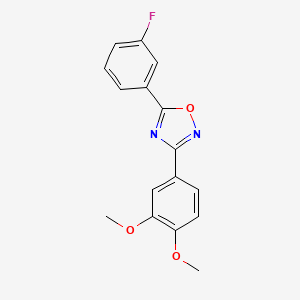![molecular formula C22H25N5O4S B5412979 N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE CAS No. 5864-74-4](/img/structure/B5412979.png)
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C22H25N5O4S and a molecular weight of 455.53 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, anilino, pyrimidinyl, and benzenesulfonamide moieties.
Métodos De Preparación
The synthesis of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxyaniline with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to form an intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
N~1~-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE can be compared with similar compounds such as:
2,5-Dimethoxyaniline: Used as a laccase inducer and in the synthesis of various organic compounds.
4-Methylbenzenesulfonamide: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
4,6-Dimethyl-2-pyrimidinylamine: Utilized in the synthesis of pyrimidine derivatives with potential biological activities.
The uniqueness of N1-{(2,5-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-4-METHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5864-74-4 |
|---|---|
Fórmula molecular |
C22H25N5O4S |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C22H25N5O4S/c1-14-6-9-18(10-7-14)32(28,29)27-22(26-21-23-15(2)12-16(3)24-21)25-19-13-17(30-4)8-11-20(19)31-5/h6-13H,1-5H3,(H2,23,24,25,26,27) |
Clave InChI |
HHVDWQGBXCVFCA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=C(C=CC(=C2)OC)OC)\NC3=NC(=CC(=N3)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=C(C=CC(=C2)OC)OC)NC3=NC(=CC(=N3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=C(C=CC(=C2)OC)OC)NC3=NC(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



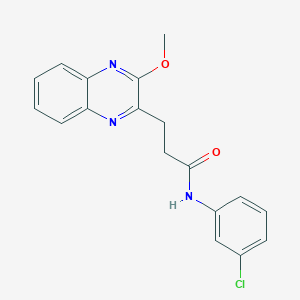
![4-CHLORO-N~5~-[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5412916.png)
![ethyl 5-(2-furyl)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5412919.png)
![(5Z)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5412934.png)
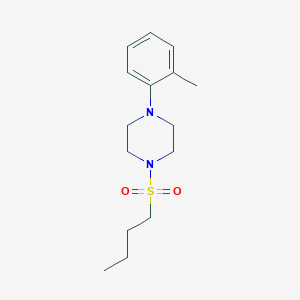
![ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B5412944.png)
![2'-[(dimethylamino)methyl]-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5412954.png)
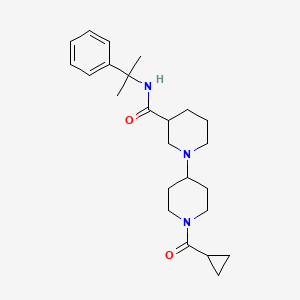
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5412976.png)
amino]methyl}-2-furyl)benzonitrile](/img/structure/B5412987.png)
![N,N-dimethyl-1-((2R,5S)-5-{[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5413005.png)
